molecular formula C4H4N4 B057367 5-amino-1H-pyrazole-3-carbonitrile CAS No. 125144-04-9

5-amino-1H-pyrazole-3-carbonitrile

Cat. No.: B057367
CAS No.: 125144-04-9
M. Wt: 108.1 g/mol
InChI Key: CLPXHJRACWYTNN-UHFFFAOYSA-N
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Description

5-amino-1H-pyrazole-3-carbonitrile (5-APCN) is an organic compound that belongs to the pyrazole family of compounds. It has been studied for its potential applications in scientific research, and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Derivatives : A protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst has been developed. This method provides an efficient way to produce these derivatives in high yield (Poonam & Singh, 2019).

  • Electronic and Spectral Properties : The electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, specifically 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, have been studied. Its interaction with fullerene molecules and potential antiarthritic properties were highlighted (2022).

  • Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of 5-Amino-1-(2-chloro- ethyl)-1H-pyrazole-4-carbonitrile reveals specific intermolecular interactions stabilizing the crystal structure (Fathima et al., 2014).

  • Antiviral Activity : Some pyrazoles and fused pyrazolopyrimidines derived from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir (Rashad et al., 2009).

  • Antimicrobial Activity : Novel Schiff bases synthesized using 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have demonstrated significant antimicrobial activity, with some showing exceptional effectiveness compared to other derivatives (Puthran et al., 2019).

  • Applications in Crop Protection : A series of pyrazoles synthesized from 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have potential industrial and academic use as key intermediates, especially for applications in crop protection (Plem et al., 2015).

Mechanism of Action

Target of Action

5-Amino-1H-pyrazole-3-carbonitrile is a fascinating and privileged organic tool for the construction of diverse heterocyclic or fused heterocyclic scaffolds . It is used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines , which are known to possess considerable biological activity

Mode of Action

The compound enters into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . The reaction with cyanoguanidine in an acid medium leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .

Biochemical Pathways

It is known that the compound is used as a versatile synthetic building block in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Pharmacokinetics

The compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .

Result of Action

The compound is known to facilitate the synthesis of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles that are structurally related to certain sedative/hypnotic drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water , suggesting that the reaction environment can significantly impact the compound’s synthesis and subsequent action.

Biochemical Analysis

Biochemical Properties

5-Amino-1H-pyrazole-3-carbonitrile has been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.

Molecular Mechanism

It is known that 5-amino-pyrazoles can participate in a variety of chemical reactions, suggesting that they may interact with a range of biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It has been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. The safety information for a related compound, 3,5-diamino-1H-pyrazole-4-carbonitrile, suggests that it is a dangerous compound, indicating potential toxic or adverse effects at high doses.

Metabolic Pathways

It is known that pyrazole derivatives can participate in a variety of chemical reactions, suggesting that they may interact with a range of enzymes or cofactors .

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPXHJRACWYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611140
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125144-04-9
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1H-pyrazole-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile?

A: This compound belongs to a family of chemicals that show promise as insecticides []. Understanding the three-dimensional arrangement of atoms within the molecule, as revealed by its crystal structure, can provide valuable insights into how these types of compounds might interact with their biological targets. This knowledge can be crucial for the future design of more potent and selective insecticidal agents.

Q2: What are the key structural features of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile as determined by the study?

A: The molecule comprises two planar rings: a pyrazole ring and a benzene ring. The dihedral angle between these rings is 82.2(2)° []. The study also highlights the presence of intermolecular hydrogen bonds (N–H···N) within the crystal structure, contributing to the overall stability of the crystal lattice [].

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